(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate, cyclohexylammonium salt
CAS No.: 359435-45-3
Cat. No.: VC0014321
Molecular Formula: C13H28NO10P
Molecular Weight: 389.338
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 359435-45-3 |
|---|---|
| Molecular Formula | C13H28NO10P |
| Molecular Weight | 389.338 |
| IUPAC Name | cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C7H15O10P.C6H13N/c8-1-2(9)6-4(11)3(10)5(12)7(16-6)17-18(13,14)15;7-6-4-2-1-3-5-6/h2-12H,1H2,(H2,13,14,15);6H,1-5,7H2/t2-,3+,4+,5+,6-,7-;/m1./s1 |
| Standard InChI Key | VPZKBMXIQJKYSY-CGXRMXJTSA-N |
| SMILES | C1CCC(CC1)N.C(C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identification
(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate, cyclohexylammonium salt is a phosphorylated carbohydrate derivative with distinct molecular characteristics. The compound is identified by specific chemical identifiers that facilitate its recognition in scientific databases and literature.
| Property | Value |
|---|---|
| CAS Number | 359435-45-3 |
| Molecular Formula | C13H28NO10P |
| Molecular Weight | 389.338 g/mol |
| Sugar Component | D-Glycero-alpha-D-manno-heptopyranosyl |
| Functional Group | Dihydrogen phosphate |
| Counterion | Cyclohexylammonium |
The compound belongs to the class of phosphates, specifically containing a heptopyranosyl sugar moiety linked to a dihydrogen phosphate group. The cyclohexylammonium ion serves as the counterion, neutralizing the negative charge of the phosphate group and enhancing the compound's stability and solubility characteristics.
Structural Classification
As a carbohydrate derivative, this compound falls within the category of heptoses, which are monosaccharides containing seven carbon atoms. Specifically, it contains the D-manno-heptopyranose structure with a glycero configuration at a specific position. Carbohydrates of this type play crucial roles in various biological systems and serve as important building blocks in biochemical research .
The compound's structure features the alpha anomeric configuration of the D-manno-heptopyranose, which determines its three-dimensional orientation and influences its reactivity and biological interactions. The phosphate group is attached to the anomeric carbon, creating a phosphorylated carbohydrate with distinct chemical properties and potential for biological interactions.
Biochemical Significance and Related Compounds
Relationship to Bacterial Glycobiology
Heptose-containing structures, particularly those featuring L-glycero-D-manno-heptopyranose moieties, are found in the lipooligosaccharides of various bacterial species, including Haemophilus influenzae . These structures contribute to bacterial cell surface architecture and play roles in bacterial virulence and host-pathogen interactions. The phosphorylated derivatives of these heptoses are particularly important in bacterial metabolic pathways.
Related compounds such as ADP-D-glycero-β-D-manno-heptose represent activated forms of heptoses used in bacterial biosynthetic pathways. The chemoenzymatic synthesis of ADP-D-glycero-β-D-manno-heptose has been reported using a one-pot three-enzyme strategy starting with chemically synthesized D,D-heptose-7-phosphate .
Comparison with Structurally Related Compounds
Several structurally related compounds have been synthesized and studied for their biological properties. The following table provides a comparison of the target compound with related structures:
Synthesis and Preparation Methods
Chemical Synthesis Approaches
The synthesis of heptose derivatives often begins with readily available hexose sugars like D-mannose, which are extended to form the seven-carbon heptose structure. For phosphorylated derivatives, chemical phosphorylation is typically performed at specific positions of protected sugar intermediates.
An example of a synthetic approach for related heptose compounds involves the following steps, as demonstrated for the synthesis of heptose-7-phosphate derivatives:
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Beginning with D-mannose as the starting material, selective protection strategies are employed to manipulate specific hydroxyl groups
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Benzylation at the anomeric carbon using benzyl alcohol and acetyl chloride
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Selective silylation of the primary hydroxyl using t-butyldiphenylsilyl (TBDPS) chloride
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Further protection of remaining hydroxyl groups
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Chain extension to create the seven-carbon heptose structure
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Selective deprotection and phosphorylation
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Final deprotection to yield the desired phosphorylated heptose
Chemoenzymatic Synthesis
For related compounds such as ADP-D-glycero-β-D-manno-heptose, chemoenzymatic synthesis using bacterial enzymes has proven efficient. This approach combines chemical synthesis of key intermediates with enzymatic conversion to the final product. The chemoenzymatic synthesis typically utilizes biosynthetic enzymes such as HldE and GmhB to convert chemically synthesized heptose-7-phosphate to ADP-heptose .
The substrate specificity of enzymes like HldE has been investigated, revealing highly restricted specificity toward structurally modified heptose-7-phosphate analogs. This specificity is an important consideration in designing synthetic approaches for heptose phosphate derivatives .
Analytical Characterization
Spectroscopic Methods
Characterization of (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate, cyclohexylammonium salt and related compounds typically employs various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR provides information about proton environments and anomeric configuration
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¹³C NMR confirms carbon skeleton structure
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³¹P NMR specifically detects the phosphate group and its environment
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Mass Spectrometry:
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Electrospray ionization mass spectrometry (ESI-MS) determines molecular weight and confirms molecular formula
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Tandem MS (MS/MS) can provide structural information through fragmentation patterns
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Infrared Spectroscopy:
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Identifies functional groups, particularly phosphate stretching vibrations
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Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of the compound and monitoring reactions during synthesis:
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High-Performance Liquid Chromatography (HPLC):
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Often coupled with various detection methods (UV, refractive index, or mass spectrometry)
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Particularly useful for separating anomeric mixtures and monitoring reaction progress
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Thin-Layer Chromatography (TLC):
Current Research and Future Directions
Role in Bacterial Glycobiology
Ongoing research in bacterial glycobiology continues to explore the roles of heptose-containing structures in bacterial cell surfaces and host-pathogen interactions. Phosphorylated heptose derivatives serve as important intermediates in the biosynthetic pathways of these structures.
The synthesis of complex oligosaccharides containing heptose units, as described for structures found in the lipooligosaccharides of Haemophilus influenzae, represents an active area of research . These synthetic efforts contribute to understanding the structural diversity of bacterial glycans and their biological functions.
Enzyme Specificity Studies
Research on the substrate specificity of enzymes involved in bacterial heptose metabolism, such as HldE, reveals important insights into the structural requirements for enzyme recognition. Studies have shown that HldE exhibits highly restricted substrate specificity toward structurally modified heptose-7-phosphate analogs .
This understanding of enzyme specificity can guide the design of inhibitors targeting bacterial heptose metabolism, potentially leading to new approaches for antibacterial drug development.
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